tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate CAS number
tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate CAS number
An In-Depth Technical Guide to tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate CAS Number: 494773-35-2
Introduction
tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate is a pivotal chemical intermediate whose significance in the pharmaceutical landscape has grown considerably with the development of modern therapeutics. Its structure, which combines a bromophenyl group with a Boc-protected piperazine moiety, makes it a versatile building block for introducing the piperazine scaffold into more complex molecules. The bromo-substituent serves as a reactive handle for a variety of cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) group provides a stable, yet easily removable, protecting group for the piperazine nitrogen.
This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in drug discovery, with a particular focus on its role in the synthesis of the multimodal antidepressant, Vortioxetine. The protocols and insights provided herein are curated for researchers, medicinal chemists, and process development scientists who require a practical and scientifically grounded understanding of this key intermediate.
PART 1: Physicochemical Properties & Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and research. The key identifiers and properties for tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate are summarized below.
| Property | Value | Reference |
| CAS Number | 494773-35-2 | [1][2] |
| Molecular Formula | C₁₅H₂₁BrN₂O₂ | [1][2] |
| Molecular Weight | 341.25 g/mol | [1] |
| IUPAC Name | tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate | [1] |
| Synonyms | 4-(2-Bromophenyl)piperazine-1-carboxylic acid tert-butyl ester | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Purity | Typically ≥97% | [1] |
Analytical Characterization:
For structural confirmation and purity assessment, standard analytical techniques are employed. Expected results include:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the tert-butyl protons (a singlet around 1.5 ppm), the piperazine ring protons (multiplets between 3.0-3.8 ppm), and the aromatic protons of the bromophenyl group (multiplets between 7.0-7.6 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals corresponding to the carbons of the tert-butyl group, the piperazine ring, and the distinct carbons of the bromophenyl ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show a prominent ion for [M+H]⁺ at m/z 341.079, corresponding to the protonated molecule. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) would be a key diagnostic feature.
PART 2: Synthesis Protocol: A Mechanistic Approach
The most common and efficient method for synthesizing tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate is through a palladium-catalyzed Buchwald-Hartwig amination reaction. This C-N cross-coupling reaction is favored for its high functional group tolerance and excellent yields.
Rationale: The Buchwald-Hartwig amination allows for the direct formation of the C-N bond between the aryl halide (1,2-dibromobenzene) and the secondary amine (tert-butyl piperazine-1-carboxylate). The choice of a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base is critical for achieving high catalytic turnover and minimizing side reactions. The use of 1,2-dibromobenzene is strategic; under controlled conditions, a single substitution can be favored, leaving the second bromine atom available for subsequent transformations.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate from tert-butyl piperazine-1-carboxylate and 1,2-dibromobenzene.
Materials:
-
tert-Butyl piperazine-1-carboxylate (Boc-piperazine) (CAS: 57260-71-6)
-
1,2-Dibromobenzene (CAS: 583-53-9)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
Inert Atmosphere: Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Solvent and Substrates: Add anhydrous toluene, followed by Boc-piperazine (1.0 equivalent) and 1,2-dibromobenzene (1.2 equivalents).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Synthesis Workflow Diagram
Caption: Buchwald-Hartwig synthesis of the title compound.
PART 3: Application in Drug Discovery: Synthesis of Vortioxetine
The title compound is a well-established key intermediate in the synthesis of Vortioxetine, an antidepressant drug used to treat major depressive disorder.[1] Vortioxetine's mechanism of action involves serotonin reuptake inhibition and modulation of several serotonin receptors. The synthesis leverages the remaining bromine atom on our intermediate for a second C-S cross-coupling reaction.
Experimental Protocol: Synthesis of Boc-Vortioxetine
Objective: To synthesize the Boc-protected precursor of Vortioxetine via a palladium-catalyzed C-S coupling (thioetherification).
Materials:
-
tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate (1.0 equivalent)
-
2,4-Dimethylthiophenol (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane, anhydrous
Procedure:
-
Inert Atmosphere: In a procedure analogous to the first step, add tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate, 2,4-dimethylthiophenol, Pd(OAc)₂, Xantphos, and Cs₂CO₃ to a flame-dried flask under an inert atmosphere.
-
Solvent and Reaction: Add anhydrous 1,4-dioxane and heat the mixture to reflux (approx. 101 °C).
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.
-
Workup and Purification: After cooling, filter the reaction mixture through a pad of celite to remove inorganic salts. Concentrate the filtrate and purify the residue by column chromatography to yield Boc-Vortioxetine.
-
Deprotection: The final step to obtain Vortioxetine involves the removal of the Boc protecting group, typically under acidic conditions (e.g., using HBr in acetic acid or trifluoroacetic acid in dichloromethane).
Drug Synthesis Pathway Diagram
Caption: Pathway from intermediate to Vortioxetine.
PART 4: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate. The following guidelines are based on data for similar chemical structures and general laboratory best practices.
Hazard Identification: While a specific, comprehensive toxicological profile is not widely published, related arylpiperazine and bromo-aromatic compounds may pose the following risks:
-
Acute Toxicity: May be harmful if swallowed.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4][5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side-shields.[4][6]
-
Hand Protection: Wear impervious protective gloves (e.g., nitrile rubber).[4][7]
-
Skin and Body Protection: Wear a standard laboratory coat.[4][6]
Handling and Storage:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Handling: Avoid breathing dust, fumes, or vapors.[4] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7] Recommended storage temperature is often refrigerated (0 - 8 °C) to ensure long-term stability.[3]
Conclusion
tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate (CAS: 494773-35-2) is more than just a catalog chemical; it is a testament to the enabling power of well-designed intermediates in modern medicinal chemistry. Its robust synthesis via Buchwald-Hartwig amination and its strategic utility in constructing complex active pharmaceutical ingredients like Vortioxetine highlight its value to the drug development community. By understanding its properties, synthesis, and handling requirements, researchers can effectively and safely leverage this compound to advance their discovery and development programs.
